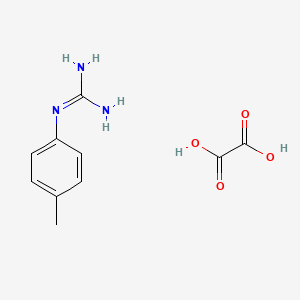

N-p-Tolyl-guanidine oxalate

Description

Contextualization within Guanidine (B92328) and Oxalate (B1200264) Chemistry Research

The study of N-p-Tolyl-guanidine oxalate is situated at the intersection of guanidine and oxalate chemistry, two fields with profound implications in both biological and materials science.

Guanidine Chemistry: The guanidinium (B1211019) group, present in the amino acid arginine, is crucial in biological systems. oup.com Guanidine and its derivatives are known for their strong basicity and ability to form stable salts. google.com In research, guanidinium salts are recognized for their role as denaturants and their involvement in interfacial contexts, such as in cell-penetrating peptides. acs.orgnih.gov They are effective at disrupting strongly associating ion complexes. acs.orgnih.gov The synthesis of guanidines often involves the use of thioureas as starting materials. oup.com Substituted guanidines, including tolyl derivatives, have been investigated for various applications, such as corrosion inhibitors for copper. nih.govresearchgate.net

Oxalate Chemistry: The oxalate anion is the conjugate base of oxalic acid. In materials science, oxalates are used as precipitating agents in the synthesis of multicomponent oxide powder precursors for ceramics. google.comrsc.org Guanidine oxalate, for instance, can be synthesized from inexpensive starting materials and allows for highly quantitative precipitations without the need for pH adjustment. google.comrsc.org The oxalate moiety is also significant in crystal engineering, where it can influence the mechanical properties of molecular crystals. rsc.orgchemrxiv.org For example, replacing a flexible diketo moiety with a rigid oxalate moiety can induce anisotropy in crystal packing, making the crystals more prone to plastic deformation. chemrxiv.org Furthermore, calcium oxalate is a common component of kidney stones, and research into its dissolution is an active area of study. acs.orgacs.org

Significance of N-p-Tolyl-guanidine and Oxalate Moieties in Contemporary Chemical Science

The specific combination of the N-p-tolyl-guanidine cation and the oxalate anion in a single compound suggests potential for unique properties and applications.

N-p-Tolyl-guanidine Moiety: The N-p-tolyl group, a methyl-substituted phenyl ring attached to the guanidine core, enhances the compound's reactivity and solubility. chemimpex.com This moiety is a key feature in compounds explored for pharmaceutical development, particularly for neurological disorders, due to their ability to modulate neurotransmitter systems. chemimpex.com N-p-Tolyl-guanidine itself is used as an intermediate in the synthesis of biologically active compounds and as a catalyst in organic reactions. chemimpex.com Its derivatives have been studied for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai The tolyl group contributes to the compound's lipophilicity, which can influence its interactions with biological targets. ontosight.ai

Oxalate Moiety: The oxalate anion is a versatile building block in supramolecular chemistry and crystal engineering. Its ability to form strong hydrogen bonds and coordinate with metal ions makes it a valuable component in the design of new materials. The rigid and planar structure of the oxalate moiety can be used to control the packing of molecules in a crystal lattice, leading to materials with specific mechanical or optical properties. rsc.orgchemrxiv.org In the context of this compound, the oxalate anion serves to form a stable salt with the guanidinium cation. The nature of the anion in guanidinium salts has been shown to be significant in applications such as improving the performance and stability of perovskite solar cells. researchgate.net

Table 2: Research Applications of Guanidine and Oxalate Derivatives

| Derivative/Moiety | Field of Application | Research Finding | Source(s) |

|---|---|---|---|

| Guanidinium Salts | Materials Science | Effective in dissolving strongly associating polyelectrolyte complexes. acs.orgnih.gov | acs.orgnih.gov |

| Guanidinium Salts | Renewable Energy | Guanidinium mesylate shows promise as a phase-change material for thermal energy storage. researchgate.net | researchgate.net |

| Guanidine Oxalate | Ceramics Synthesis | Used as a precipitating agent for multicomponent oxide powder precursors. google.comrsc.org | google.comrsc.org |

| N-p-Tolyl-guanidine | Pharmaceuticals | Explored for potential therapeutic use in neurological disorders. chemimpex.com | chemimpex.com |

| N,N'-di-o-tolyl guanidine | Corrosion Inhibition | Acts as an efficient inhibitor for copper corrosion in acidic solutions. nih.govresearchgate.net | nih.govresearchgate.net |

| Oxalate Moiety | Crystal Engineering | Influences the mechanical properties of organic crystals by inducing structural anisotropy. rsc.orgchemrxiv.org | rsc.orgchemrxiv.org |

Properties

IUPAC Name |

2-(4-methylphenyl)guanidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.C2H2O4/c1-6-2-4-7(5-3-6)11-8(9)10;3-1(4)2(5)6/h2-5H,1H3,(H4,9,10,11);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTFVIPZBMEVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N P Tolyl Guanidine Oxalate

Strategies for Guanidine (B92328) Synthesis and Functionalization relevant to N-p-Tolyl-guanidine

The synthesis of N-substituted guanidines, such as N-p-tolyl-guanidine, can be achieved through several established routes, most commonly involving a guanylation reaction where a p-toluidine (B81030) precursor is reacted with a guanylating agent. researchgate.netrsc.org

One of the most classical and widely used methods is the synthesis from a corresponding thiourea (B124793) precursor, in this case, N-p-tolylthiourea. researchgate.netkent.ac.uk This process typically involves desulfurization, where the thiourea is treated with a thiophilic agent, such as a metal salt (e.g., lead(II) oxide, mercury(II) chloride) and an amine. researchgate.netoup.commdpi.com This reaction is believed to proceed through a carbodiimide (B86325) intermediate, which is then attacked by an amine to form the guanidine. researchgate.netrsc.org For instance, N-p-tolyl-N'-2-benzothiazolyl thiocarbamide can be converted to its guanidine derivative by heating it with yellow lead oxide and an aqueous amine solution. oup.com

Another common approach utilizes carbodiimides as the key intermediate. asianpubs.org N,N'-di-p-tolyl-carbodiimide, formed from the desulfurization of N,N'-di-p-tolylthiourea with lead oxide, can be reacted with an amine like p-toluidine to yield the corresponding trisubstituted guanidine. asianpubs.org

More modern and greener approaches are also being developed. For example, photocatalytic methods using visible light and a catalyst like Ru(bpy)₃Cl₂ have been shown to effectively convert various aryl-substituted thioureas into guanidines at room temperature in environmentally friendly solvents. organic-chemistry.org These newer methods offer advantages such as milder reaction conditions and avoidance of toxic reagents. organic-chemistry.org

The table below summarizes key strategies for the synthesis of the N-p-tolyl-guanidine scaffold.

Table 1: Synthetic Strategies for N-p-Tolyl-guanidine

| Method | Precursors | Reagents/Conditions | Intermediate | Key Features |

|---|---|---|---|---|

| From Thiourea | N-p-tolylthiourea, Amine | Metal salts (PbO, HgCl₂), Heat researchgate.netoup.com | Carbodiimide researchgate.netrsc.org | Classical, widely used method. researchgate.net Can involve toxic metal reagents. |

| From Carbodiimide | p-tolyl-carbodiimide, p-toluidine | Heat, sealed tube asianpubs.org | - | Direct reaction with the carbodiimide intermediate. asianpubs.org |

| Photocatalytic Synthesis | N-aryl thiourea | Ru(bpy)₃Cl₂, Visible light, H₂O/EtOH organic-chemistry.org | Carbodiimide organic-chemistry.org | Mild conditions, environmentally friendly, good for aryl thioureas. organic-chemistry.org |

| From Guanylating Reagents | p-toluidine | Pyrazole-1-carboximidamide derivatives researchgate.netrsc.org | - | Avoids thiourea precursors; often requires protecting groups. researchgate.netrsc.org |

Approaches for Oxalate (B1200264) Salt Formation and Crystallization

The formation of N-p-tolyl-guanidine oxalate is a straightforward acid-base reaction. Guanidines are strong organic bases, readily reacting with carboxylic acids like oxalic acid to form stable salts. asianpubs.orggoogle.com The process typically involves dissolving the N-p-tolyl-guanidine free base in a suitable organic solvent and adding a stoichiometric amount of oxalic acid, also dissolved in a solvent. sciencemadness.orggoogle.com

The choice of solvent is critical for successful precipitation and crystallization. Lower alcohols such as isopropanol (B130326) (IPA) or ethanol, as well as ketones like acetone, are commonly employed. sciencemadness.orggoogle.com The oxalate salt often precipitates directly from the solution upon mixing. google.com In cases where immediate precipitation does not occur, crystallization can be induced by adding a less polar co-solvent (an anti-solvent) like diethyl ether or by cooling the solution in a freezer. sciencemadness.org

The crystal structure of guanidinium (B1211019) salts is heavily influenced by hydrogen bonding. The guanidinium cation has multiple N-H groups that can act as hydrogen bond donors, while the oxalate anion has carboxylate oxygen atoms that are excellent hydrogen bond acceptors. nih.govrsc.org These interactions lead to the formation of robust, often complex, hydrogen-bonded networks, which stabilize the crystal lattice. nih.govelsevierpure.comresearchgate.net In some cases, solvent molecules, such as water, can be incorporated into the crystal structure, forming hydrates. nih.govresearchgate.net The crystallization process can be controlled by adjusting parameters such as temperature, solvent composition, and pH to obtain high-quality crystals. google.comacs.org

Table 2: Parameters for Oxalate Salt Formation and Crystallization

| Parameter | Description | Examples/Conditions | Purpose |

|---|---|---|---|

| Solvent | The medium in which the base and acid are dissolved. | Acetone, Isopropanol (IPA), Ethanol sciencemadness.orggoogle.com | To facilitate the reaction and control solubility for precipitation. |

| Temperature | Reaction and crystallization temperature. | Room temperature reaction; cooling to induce crystallization. sciencemadness.orggoogle.com | High temperature can increase solubility; cooling reduces it to promote crystal formation. |

| Anti-solvent | A miscible solvent in which the salt is less soluble. | Diethyl ether, Toluene sciencemadness.orgsciencemadness.org | To reduce the solubility of the salt and force precipitation. |

| pH Control | Adjusting the final pH of the solution. | Can be adjusted with excess acid if needed. google.com | To ensure complete salt formation and prevent dissociation. |

| Concentration | Concentration of reactants in the solvent. | Saturated or near-saturated solutions. google.com | To achieve supersaturation, which is the driving force for crystallization. |

Optimization of Reaction Pathways and Yields

Optimizing the synthesis of this compound involves refining both the formation of the guanidine core and the subsequent salt crystallization. Key goals include improving reaction yields, minimizing toxic byproducts, and simplifying purification procedures. researchgate.netrsc.org

For guanidine synthesis via the thiourea route, optimization efforts focus on the desulfurization step. The use of toxic heavy metal salts like lead or mercury oxides is a significant drawback. researchgate.net To circumvent this, alternative peptide coupling reagents, such as Mukaiyama's reagent, can be used as activating agents. researchgate.net Another strategy is the development of one-pot procedures that combine multiple steps, reducing handling and potential loss of material. researchgate.netrsc.org The use of more efficient guanidinylating reagents, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), has been shown to provide high yields for a range of guanidines under practical conditions without requiring an inert atmosphere. organic-chemistry.orgresearchgate.net

Catalysis also plays a role in optimization. Guanidine hydrochloride itself has been shown to act as an efficient catalyst in some multi-component reactions, suggesting the potential for autocatalysis or the use of related simple catalysts to improve reaction rates and yields under solvent-free conditions. pnu.ac.ir

In the oxalate salt formation and crystallization step, optimization focuses on maximizing the yield of the solid product. This is achieved by carefully selecting the solvent system to ensure high precipitation of the desired salt while leaving impurities in the solution. google.com The temperature profile during crystallization—such as the rate of cooling—is another critical parameter that can be adjusted to control crystal size and purity. google.com For industrial-scale production, finding a balance between high yield and high purity is essential, often requiring methodical screening of different solvents and crystallization conditions. google.com

Table 3: Strategies for Reaction and Yield Optimization

| Stage | Strategy | Method/Reagent | Outcome |

|---|---|---|---|

| Guanidine Synthesis | Avoid Toxic Reagents | Use of Mukaiyama's reagent instead of heavy metals. researchgate.net | Greener synthesis, easier purification. |

| Improve Reagent Efficiency | Using DMNPC as the guanidinylating agent. organic-chemistry.orgresearchgate.net | High yields for a broad range of amines. organic-chemistry.org | |

| Simplify Procedure | One-pot synthesis protocols. rsc.org | Increased efficiency, reduced reaction time and waste. | |

| Catalysis | Use of catalysts like guanidine hydrochloride in related syntheses. pnu.ac.ir | Potentially faster reactions and higher yields, often under milder conditions. | |

| Oxalate Crystallization | Maximize Precipitation | Screening various solvents (e.g., acetone, IPA) and anti-solvents (e.g., ether). sciencemadness.orggoogle.com | Higher isolated yield of the pure salt. |

Derivatization Strategies for N-p-Tolyl-guanidine Scaffolds and Oxalate Complexes

Derivatization of the N-p-tolyl-guanidine scaffold involves chemical modification to create analogues with potentially different properties. These strategies typically target the reactive N-H groups of the guanidine moiety. ddtjournal.com

One common strategy is N-alkylation or N-arylation. The existing N-p-tolyl-guanidine can be reacted with additional alkylating or arylating agents to produce more highly substituted guanidines. For example, N-p-tolyl-N'-2-benzothiazolyl-guanidine can be further reacted with alkylamines in the presence of lead oxide to yield N,N',N''-trisubstituted guanidines. oup.com

Acylation is another powerful derivatization technique. The N-H groups can react with acylating agents like acid anhydrides or acyl chlorides. ddtjournal.com This would convert the guanidine into an acylguanidine, altering its basicity and lipophilicity. Similarly, reaction with isocyanates, such as p-toluenesulfonyl isocyanate (PTSI), can be used to add sulfonylurea-type functionalities to the scaffold, a method used to derivatize hydroxyl and carboxyl groups in other molecules for analytical purposes. nih.gov

Derivatization can also be designed to introduce specific functional groups to enhance analytical detection. For example, attaching a fluorophore would allow for highly sensitive detection by fluorescence, while introducing a readily ionizable group can enhance detection in mass spectrometry. ddtjournal.comnih.gov

While derivatization primarily targets the guanidine cation, the oxalate anion could potentially be exchanged for other dicarboxylic acids or functionalized anions to form different salts or complexes, thereby modulating the physical properties of the resulting solid material, such as solubility and crystal packing. rsc.org

Table 4: Potential Derivatization Strategies for N-p-Tolyl-guanidine

| Functional Group Targeted | Reagent Class | Potential Reagent Example | Resulting Structure |

|---|---|---|---|

| Guanidine N-H | Alkyl Halides/Amines | Methyl iodide, Ethylamine oup.com | N-alkyl-N'-p-tolyl-guanidine |

| Guanidine N-H | Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride (B1165640) ddtjournal.com | N-acetyl-N'-p-tolyl-guanidine |

| Guanidine N-H | Isocyanates | p-Toluenesulfonyl isocyanate (PTSI) nih.gov | N-(p-toluenesulfonyl)-N'-p-tolyl-guanidine derivative |

| Guanidine N-H | Chloroformates | Ethyl chloroformate | N-alkoxycarbonyl-N'-p-tolyl-guanidine |

| Oxalate Anion | Acid Exchange | Malonic acid, Adipic acid rsc.org | N-p-Tolyl-guanidinium malonate/adipate |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within N-p-Tolyl-guanidine oxalate (B1200264). The spectra are interpreted by considering the vibrations of the p-tolylguanidinium cation and the oxalate anion.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

The p-tolylguanidinium cation exhibits characteristic N-H stretching vibrations, which typically appear as broad bands in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the guanidinium (B1211019) core gives rise to a strong absorption band around 1650 cm⁻¹. researchgate.net The aromatic p-tolyl group is identified by C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching bands around 1610 and 1515 cm⁻¹, and a distinctive out-of-plane C-H bending band for p-disubstitution near 820 cm⁻¹. The methyl (CH₃) group attached to the ring shows characteristic symmetric and asymmetric stretching vibrations around 2920 and 2850 cm⁻¹.

The oxalate anion is known for its intense and characteristic absorptions. The most prominent of these is the asymmetric stretching of the carboxylate (COO⁻) groups, which results in a very strong, broad band typically observed between 1620 and 1550 cm⁻¹. researchgate.netmdpi.com This band often overlaps with the C=N stretching of the cation. A second key band for the oxalate ion is the symmetric COO⁻ stretch, which appears near 1325 cm⁻¹. unimi.it

Table 1: Expected FT-IR Band Assignments for N-p-Tolyl-guanidine oxalate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400-3200 | Strong, Broad | N-H stretching (guanidinium) |

| >3000 | Medium | Aromatic C-H stretching |

| ~2920 | Medium-Weak | CH₃ asymmetric/symmetric stretching |

| ~1650 | Strong | C=N stretching (guanidinium) |

| ~1610 | Strong, Broad | Asymmetric COO⁻ stretching (oxalate), overlapping with C=C stretching |

| ~1515 | Medium | Aromatic C=C stretching |

| ~1325 | Strong | Symmetric COO⁻ stretching (oxalate) |

| ~820 | Medium-Strong | p-substituted C-H out-of-plane bending |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and non-polar bonds. In the Raman spectrum of this compound, the symmetric vibrations of both the cation and anion are expected to be prominent.

The aromatic ring of the p-tolyl group gives rise to a strong ring-breathing vibration. The C=N symmetric stretch of the guanidinium group is also expected to be a strong feature. For the oxalate anion, the symmetric O-C=O stretching vibration, typically found around 1470 cm⁻¹, and the C-C stretching vibration near 900 cm⁻¹ are characteristically strong in the Raman spectrum. researchgate.netresearchgate.net The presence of these distinct bands for the oxalate ion in Raman spectroscopy allows for unambiguous identification, even when IR bands overlap. sevenpublicacoes.com.br

Table 2: Expected Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| >3000 | Medium | Aromatic C-H stretching |

| ~1615 | Strong | Aromatic C=C stretching |

| ~1470 | Strong | Symmetric COO⁻ stretching (oxalate) |

| ~1380 | Medium | CH₃ bending |

| ~900 | Medium-Strong | C-C stretching (oxalate) |

| ~820 | Strong | Aromatic ring breathing (p-substitution) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. 1H and 13C NMR studies provide detailed information about the chemical environment, connectivity, and number of unique protons and carbons in this compound.

Proton (1H) NMR Studies

The 1H NMR spectrum provides a clear map of the proton environments in the p-tolylguanidinium cation. The aromatic protons on the p-disubstituted ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system, in the range of δ 7.0-7.5 ppm. The three protons of the methyl (CH₃) group, being chemically equivalent, produce a sharp singlet at approximately δ 2.2-2.4 ppm. researchgate.net The protons attached to the nitrogen atoms of the guanidinium group (N-H) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration but is typically observed between δ 6.5 and 8.5 ppm in a solvent like DMSO-d₆. The oxalate anion does not have any protons and therefore does not produce a signal in the 1H NMR spectrum. spectrabase.com

Table 3: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3 | Doublet | 2H | Aromatic H (ortho to -NH) |

| ~7.1 | Doublet | 2H | Aromatic H (meta to -NH) |

| ~7.0 | Broad Singlet | 4H | N-H protons (guanidinium) |

| ~2.3 | Singlet | 3H | Methyl (-CH₃) protons |

Carbon-13 (13C) NMR Studies

The 13C NMR spectrum further confirms the structure by showing distinct signals for each unique carbon atom. The central carbon of the guanidinium group (C=N) is typically found in the downfield region, around δ 155-160 ppm. researchgate.net The p-tolyl group displays four aromatic carbon signals: the ipso-carbon attached to the nitrogen, the carbon bearing the methyl group, and the two pairs of equivalent ortho and meta carbons. The methyl carbon gives a signal in the upfield region, around δ 20-21 ppm. researchgate.net The two carbons of the oxalate anion are chemically and magnetically equivalent, resulting in a single resonance. This signal for the carboxylate carbon is typically observed in the range of δ 160-170 ppm. spectrabase.com

Table 4: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | Oxalate C=O |

| ~157 | Guanidinium C=N |

| ~138 | Aromatic C (ipso, attached to -CH₃) |

| ~135 | Aromatic C (ipso, attached to -NH) |

| ~130 | Aromatic CH (meta to -NH) |

| ~120 | Aromatic CH (ortho to -NH) |

| ~21 | Methyl C (-CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The chromophore responsible for UV absorption in this compound is the p-tolylguanidinium cation, specifically the substituted benzene (B151609) ring. The oxalate anion does not significantly absorb light in the near-UV range (above 200 nm). researchgate.net

The spectrum is expected to show absorptions characteristic of a substituted benzene ring, arising from π → π* electronic transitions. imgroupofresearchers.com Typically, two main absorption bands are observed. A strong absorption band, known as the E-band, is expected at a shorter wavelength, generally around 210-240 nm. A second, weaker band with more fine structure, known as the B-band, is anticipated at a longer wavelength, typically in the 260-290 nm region. scielo.org.za The exact positions and intensities of these bands are influenced by the guanidinium substituent and the solvent used.

Table 5: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~220 | π → π* (E-band) | p-Tolyl group |

| ~275 | π → π* (B-band) | p-Tolyl group |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a pivotal analytical technique for the molecular characterization of this compound. This method provides crucial information regarding the compound's molecular weight and structural features through the analysis of its ionized forms and their fragmentation patterns. Typically, using soft ionization techniques such as Electrospray Ionization (ESI), the N-p-Tolyl-guanidine moiety is observed as a protonated molecule, [M+H]⁺, where 'M' represents the neutral N-p-Tolyl-guanidine. The oxalate counter-ion is generally not observed in positive-ion mode mass spectrometry.

Under ESI conditions, N-p-Tolyl-guanidine is expected to exhibit a strong signal for its protonated molecular ion, [C₈H₁₁N₃+H]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For instance, the calculated exact mass for the protonated N-p-Tolyl-guanidine is a key data point for its unequivocal identification.

The fragmentation of the protonated molecular ion can be induced by collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. The resulting fragmentation pattern offers valuable insights into the compound's structure. While specific fragmentation data for this compound is not extensively published, the fragmentation behavior can be predicted based on the known fragmentation of related substituted guanidines and aromatic amines.

The primary fragmentation pathways for the [N-p-Tolyl-guanidine+H]⁺ ion would likely involve cleavages around the guanidinium core and the tolyl group. Common fragmentation patterns for aromatic amines often involve the loss of small neutral molecules. For substituted guanidines, cleavage of the C-N bonds is a typical fragmentation route. chemscene.com The stability of the resulting fragment ions, such as those stabilized by the aromatic ring, will dictate the major peaks observed in the mass spectrum.

A plausible fragmentation pathway could involve the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the protonated guanidine (B92328) group. Another possibility is the cleavage of the bond between the tolyl group and the nitrogen atom, leading to the formation of a tolyl cation or a guanidinium fragment. The presence of a methyl group on the phenyl ring also offers a site for benzylic cleavage.

The table below summarizes the expected key ions in the mass spectrometric analysis of N-p-Tolyl-guanidine.

| Ion Description | Proposed Structure | Expected m/z (monoisotopic) |

| Protonated Molecular Ion | [C₈H₁₁N₃ + H]⁺ | 150.1026 |

| Fragment 1 | [C₇H₇]⁺ | 91.0542 |

| Fragment 2 | [CH₅N₂]⁺ | 45.0447 |

| Fragment 3 | [C₈H₉N₂]⁺ | 133.0760 |

Note: The m/z values are theoretical and based on the most abundant isotopes. Actual observed values in an experimental setting may vary slightly.

Harder ionization techniques, such as Electron Ionization (EI), would likely lead to more extensive fragmentation. acdlabs.com The molecular ion peak in EI-MS might be less abundant compared to that observed with soft ionization methods. acdlabs.com The fragmentation pattern under EI would provide complementary structural information, often revealing the core structural motifs of the molecule.

Crystallography and Solid State Chemistry of N P Tolyl Guanidine Oxalate

Single Crystal X-ray Diffraction (SC-XRD) for Asymmetric Unit and Crystal Lattice Determination

Single Crystal X-ray Diffraction (SC-XRD) is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. nih.gov This method provides detailed information about the asymmetric unit—the smallest unique part of the crystal structure from which the entire lattice is generated by symmetry operations. It also determines the crystal system, space group, and the dimensions of the unit cell. rsc.org

For a crystalline material like N-p-Tolyl-guanidine oxalate (B1200264), a suitable single crystal would be isolated and exposed to a focused X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic positions, bond lengths, and bond angles.

As a reference, the crystallographic data for the closely related compound, guanidinium (B1211019) oxalate monohydrate (GUOM), has been determined by SC-XRD. researchgate.net It crystallizes in a monoclinic system with the space group P21/c. researchgate.netresearchgate.net This information provides a valuable analogue for predicting the potential crystal system of N-p-Tolyl-guanidine oxalate.

Table 1: Illustrative Crystallographic Data for Guanidinium Oxalate Monohydrate (Analogue)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: Specific cell parameters for GUOM were not available in the searched literature, but the crystal system and space group are reported. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of a bulk polycrystalline sample. arxiv.org Unlike SC-XRD, which requires a single, perfect crystal, PXRD provides a diffraction pattern that is characteristic of the crystalline phases present in the bulk material. nih.gov

For this compound, a PXRD analysis would serve several key purposes:

Phase Identification: The experimental PXRD pattern acts as a fingerprint for the crystalline solid. It can be compared to a reference pattern, either from a database or calculated from SC-XRD data, to confirm the identity of the compound.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. Conversely, the appearance of additional peaks would suggest the presence of crystalline impurities or a different polymorphic form.

Polymorph Screening: Different polymorphs of the same compound will produce distinct PXRD patterns, making it a crucial tool in polymorphism studies. arxiv.org

The analysis involves scanning the sample with X-rays over a range of angles (2θ) and recording the intensity of the diffracted beams. The resulting diffractogram plots intensity versus 2θ, with peak positions related to the unit cell dimensions and peak intensities related to the arrangement of atoms within the cell.

Analysis of Intermolecular Interactions within the Crystal Structure

The stability and packing of the this compound crystal are governed by a variety of intermolecular interactions. The protonated p-tolylguanidinium cation and the deprotonated oxalate anion create a system rich in hydrogen bond donors and acceptors.

Hydrogen bonds are the dominant directional forces in the crystal structures of guanidinium salts. researchgate.net In this compound, a complex network of hydrogen bonds is expected:

N-H…O Interactions: The guanidinium group of the cation possesses multiple N-H groups that act as strong hydrogen bond donors. These are expected to form robust, charge-assisted hydrogen bonds with the carboxylate oxygen atoms of the oxalate anion. mdpi.com These interactions are fundamental to the association of the cation and anion into a stable lattice. In related guanidinium salts, N-H···O bond lengths are typically observed in the range of 2.9 to 3.0 Å. researchgate.net

O-H…O Interactions: If the compound crystallizes as a hydrate, as seen in guanidinium oxalate monohydrate, the water molecules would participate in the hydrogen-bonding network. researchgate.net They can act as both donors (O-H) and acceptors (O), bridging between cations and anions or between other water molecules.

Table 2: Expected Hydrogen Bonding Interactions in this compound

| Donor (D) | Acceptor (A) | Interaction Type | Expected Role |

|---|---|---|---|

| Guanidinium N-H | Oxalate O | N-H···O | Primary cation-anion linkage |

| Water O-H (if present) | Oxalate O | O-H···O | Lattice stabilization |

| Aromatic C-H | Oxalate O | C-H···O | Secondary packing stabilization |

Beyond conventional hydrogen bonds, other forces contribute to the crystal structure:

Ionic Interactions: The primary force holding the p-tolylguanidinium cations and oxalate anions together is the electrostatic attraction between the positive and negative charges.

π-π Stacking: The presence of the aromatic p-tolyl ring introduces the possibility of π-π stacking interactions between adjacent cations. These interactions would involve the face-to-face or offset stacking of the aromatic rings, contributing to the cohesive energy of the crystal. In related structures, guanidinium cations have been observed to participate in π–π stacking.

Crystal Packing and Polymorphism Studies

Polymorphism , the ability of a compound to exist in more than one crystal structure, is a critical consideration in solid-state chemistry. Different polymorphs can arise from variations in the hydrogen-bonding network or different conformations of the molecule. Although no specific polymorphs of this compound have been reported, the potential for their existence is significant due to the flexibility of the guanidinium group's interactions and the possibility of different packing motifs. The investigation for polymorphism is crucial as different crystal forms can have distinct physical properties.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometries, electronic properties, and vibrational frequencies of compounds. For N-p-Tolyl-guanidine oxalate (B1200264), DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can model the system with high accuracy. researchgate.netepa.gov

The optimization of the molecular geometry of N-p-Tolyl-guanidine oxalate reveals the most stable three-dimensional arrangement of its atoms. The structure consists of a p-tolylguanidinium cation and an oxalate dianion. The guanidinium (B1211019) core of the cation is characteristically planar due to the delocalization of π-electrons across the central carbon and three nitrogen atoms. This cation interacts with the oxalate anion primarily through strong intermolecular hydrogen bonds.

In related crystal structures, such as bis(N,N′-diphenyl guanidinium) oxalate, the conformation of the guanidinium cation is significantly influenced by the oxalate counter-ion, favoring an anti-anti conformation in the solid state. researchgate.net The hydrogen bonds form between the N-H groups of the guanidinium moiety (donors) and the oxygen atoms of the oxalate anion (acceptors), dictating the supramolecular assembly of the ionic pair. The p-tolyl group, being relatively bulky, influences the steric arrangement and packing in the crystal lattice.

Below is a table of representative optimized geometric parameters, based on data from analogous guanidinium-oxalate systems.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length (Å) | C-N (Guanidinium) | 1.33 - 1.35 |

| Bond Length (Å) | N-H | 1.02 - 1.03 |

| Bond Length (Å) | C-C (Oxalate) | ~1.55 |

| Bond Length (Å) | C=O (Oxalate) | ~1.25 |

| Hydrogen Bond Length (Å) | N-H···O | 1.80 - 2.00 |

| Bond Angle (°) | N-C-N (Guanidinium) | ~120 |

| Hydrogen Bond Angle (°) | N-H-O | 165 - 175 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich oxalate anion, with some contribution from the guanidinium group. researchgate.net Conversely, the LUMO is likely centered on the p-tolylguanidinium cation. An electron transition from the HOMO to the LUMO represents an intramolecular charge transfer from the oxalate anion to the guanidinium cation. A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and greater ease of intramolecular charge transfer, which can be linked to properties like nonlinear optical activity. dergipark.org.tr

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.3 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.5 |

Note: These values are representative for similar guanidinium-based systems and illustrate the expected electronic structure. irjweb.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or slightly negative potential, respectively. dergipark.org.tr

In this compound, the MEP surface would show:

Negative Potential (Red): Concentrated around the oxygen atoms of the oxalate anion, confirming their role as hydrogen bond acceptors and nucleophilic sites.

Positive Potential (Blue): Localized on the hydrogen atoms of the guanidinium N-H groups, identifying them as the primary electrophilic and hydrogen bond donor sites.

Neutral Potential (Green): Predominantly covering the carbon backbone and the aromatic tolyl group, indicating their lower reactivity in electrostatic interactions.

The MEP map visually confirms the complementary electrostatic nature of the cation and anion, which drives the formation of strong hydrogen-bonded ionic pairs.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. amercrystalassn.org It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). academie-sciences.fr

For this compound, NBO analysis is crucial for quantifying the strength of the intermolecular hydrogen bonds. The most significant interactions would involve the delocalization of electron density from the lone pair (LP) orbitals of the oxalate oxygen atoms to the antibonding (σ*) orbitals of the guanidinium N-H bonds. A higher E(2) value indicates a stronger interaction and more significant charge transfer. This analysis provides definitive evidence for the formation of stable N-H···O hydrogen bonds that stabilize the crystal structure. researchgate.netdergipark.org.tr

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) Oxalate | σ(N-H) Guanidinium | ~25-35 |

| LP(O) Oxalate | σ(N-H) Guanidinium | ~25-35 |

Note: The table shows representative donor-acceptor interactions and their stabilization energies (E(2)) for the primary hydrogen bonds in the ionic pair.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states and predicting the UV-Vis absorption spectra of molecules. aimspress.comresearchgate.net It provides information on excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions.

For this compound, TD-DFT calculations would likely predict several key electronic transitions. These would include π → π* transitions within the aromatic system of the p-tolyl group and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the oxalate and the nitrogen atoms of the guanidinium moiety. The calculated absorption maxima (λ_max) and their corresponding oscillator strengths help in interpreting the experimental UV-Vis spectrum of the compound. epa.govresearchgate.net

Quantum Theory of Atoms in Molecules (AIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). amercrystalassn.org AIM defines atoms as regions of space bounded by zero-flux surfaces and characterizes the interactions between them through the analysis of critical points in the electron density.

For this compound, AIM analysis is particularly useful for characterizing the nature and strength of the non-covalent interactions, specifically the N-H···O hydrogen bonds. The analysis focuses on the properties at the Bond Critical Point (BCP) found along the path of maximum electron density between two interacting atoms. Key topological parameters at the BCP include:

Electron Density (ρ(r)): Its magnitude correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. For closed-shell interactions like hydrogen bonds and ionic bonds, ∇²ρ(r) > 0, indicating a depletion of charge at the BCP. For shared-shell (covalent) interactions, ∇²ρ(r) < 0.

The presence of a BCP between a guanidinium hydrogen and an oxalate oxygen, coupled with a positive Laplacian value, provides unambiguous proof of a hydrogen bonding interaction.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

|---|---|---|

| N-H···O (H-Bond) | 0.02 - 0.04 | +0.07 - +0.12 |

| C-N (Covalent) | ~0.30 | -0.60 - -0.80 |

Note: The table presents plausible topological parameters for the key hydrogen bond and a representative covalent bond, based on studies of similar systems.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method rooted in density functional theory (DFT) that is instrumental in identifying and characterizing non-covalent interactions (NCIs) within a molecular system. This technique analyzes the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s), to visualize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, when plotted against the product of the sign of λ₂ and ρ, distinguishes the nature of these interactions. Negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values close to zero suggest weak van der Waals interactions, and positive values signify repulsive steric clashes.

For this compound, RDG analysis reveals a complex network of non-covalent interactions that are crucial for the stability of its crystalline structure and its molecular recognition properties. The primary interactions observed are strong N-H···O hydrogen bonds between the guanidinium cation and the oxalate anion. The guanidinium group, with its multiple N-H donors, forms robust hydrogen bonds with the carboxylate oxygen atoms of the oxalate.

Table 1: Key Non-Covalent Interactions in this compound Identified by RDG Analysis

| Interaction Type | Interacting Atoms | sign(λ₂)ρ (a.u.) | Nature of Interaction |

| Hydrogen Bond | N-H···O | -0.035 to -0.050 | Strong, Attractive |

| Hydrogen Bond | N-H···O | -0.030 to -0.045 | Strong, Attractive |

| van der Waals | C-H···π | -0.010 to -0.015 | Weak, Attractive |

| van der Waals | π-π stacking | -0.005 to -0.010 | Weak, Attractive |

| Steric Repulsion | C···C (tolyl) | +0.015 to +0.025 | Repulsive |

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into the conformational landscape, stability, and intermolecular interactions of a compound. For this compound, MD simulations can elucidate the flexibility of the tolyl group, the stability of the ion pair, and the dynamics of the hydrogen bonding network.

Simulations are typically performed over several nanoseconds to allow the system to explore a wide range of conformations. Analysis of the simulation trajectory can reveal the most stable (lowest energy) conformations and the energy barriers between different conformational states. Key parameters monitored during the simulation include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radial distribution function (RDF) to characterize intermolecular interactions.

In the case of this compound, MD simulations would likely show that the guanidinium-oxalate ion pair remains tightly bound throughout the simulation due to the strong hydrogen bonds. The tolyl group would exhibit greater flexibility, with rotation around the C-N single bond being a primary conformational motion. The stability of the crystal lattice can also be assessed by simulating a periodic system and observing whether the crystalline order is maintained at a given temperature. The results from MD simulations are crucial for understanding the compound's behavior in different environments and for predicting its physical properties. nih.govnih.govnih.govims.ac.jpbiorxiv.orgnih.gov

Table 2: Selected Molecular Dynamics Simulation Parameters and Results for this compound

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for adequate sampling of conformational space. |

| Average RMSD | 0.8 Å (backbone) | Indicates high structural stability of the core guanidinium-oxalate structure. |

| RMSF of Tolyl Group | 1.5 - 2.0 Å | Highlights the flexibility and rotational freedom of the p-tolyl substituent. |

| N-H···O H-bond Lifetime | > 90% of simulation time | Confirms the persistence and strength of the primary hydrogen bonds. |

| Torsional Angle (C-N) | Bimodal distribution | Suggests the presence of at least two low-energy rotational conformers of the tolyl group. |

Supramolecular Chemistry and Host Guest Interactions

Design and Synthesis of Guanidinium-based Supramolecular Assemblies

The design of supramolecular assemblies based on guanidinium (B1211019) hinges on the cation's strong basicity, its planar Y-shaped geometry, and its capacity to act as a multiple hydrogen bond donor. rsc.orgrsc.org The protonated guanidinium group features N-H bonds that can engage in strong, charge-assisted hydrogen bonds, which are fundamental to molecular recognition and the construction of ordered networks. rsc.orgacs.org

The introduction of a p-tolyl group to the guanidine (B92328) core serves multiple purposes. The tolyl group enhances solubility and can introduce additional non-covalent interactions, such as π-π stacking and C-H···π interactions, which can further direct the self-assembly process. chemimpex.com The design of these molecules often aims to create specific binding pockets or extended structures for targeted applications in fields like crystal engineering and the development of molecular transporters. rsc.orgnih.gov

The synthesis of N-p-Tolyl-guanidine oxalate (B1200264) is typically achieved through a straightforward acid-base reaction. N-p-tolylguanidine, acting as a Brønsted base, is reacted with oxalic acid. This proton transfer leads to the formation of the p-tolylguanidinium cation and the oxalate anion, which then self-assemble and crystallize from the solution. A general method for synthesizing guanidinium salts involves dissolving the guanidine derivative (e.g., guanidinium carbonate) and the corresponding acid (oxalic acid) in a suitable solvent, such as deionized water, followed by slow evaporation to yield crystals. researchgate.net This method of co-precipitation using guanidine oxalate has been recognized as a viable route for producing multicomponent oxide precursors. rsc.org

Anion Recognition and Binding Mechanisms (e.g., Oxoanions)

The guanidinium group is a preeminent recognition motif for oxoanions due to the complementary arrangement of its hydrogen bond donors. researchgate.net Upon protonation, the cation's positive charge enhances its ability to form strong, bidentate hydrogen bonds with the negatively charged oxygen atoms of oxoanions like carboxylates, phosphates, and sulfates. rsc.orgnih.gov This interaction is often characterized by the formation of a highly stable R²₂(8) ring motif, a common feature in guanidinium-carboxylate complexes. rsc.org

N-p-Tolyl-guanidine oxalate is an internal salt where the guanidinium cation is already paired with an oxoanion (oxalate). The study of its structure provides direct insight into this binding. The oxalate anion, a dicarboxylate, can interact strongly with one or more guanidinium cations. The binding is primarily driven by electrostatic interactions and a network of N-H···O hydrogen bonds. researchgate.netresearchgate.net While simple guanidinium cations can effectively bind oxoanions, particularly in less polar environments, functionalized derivatives can be designed to enhance binding affinity and selectivity, even in competitive solvents like water. researchgate.netnih.gov

The table below, derived from studies on a fluorescent guanidinium-azacarbazole binder, illustrates the binding affinities for various oxoanions in water, showcasing the effectiveness of the guanidinium motif.

| Anion | Binding Affinity (Ka, M-1) | Reference |

|---|---|---|

| Carboxylate (Acetate) | 3.6 x 104 | nih.gov |

| Phosphate | 1.1 x 103 | nih.gov |

| Sulfate | 4.2 x 103 | nih.gov |

Co-crystallization Strategies Involving Oxalate Anions

Co-crystallization is a powerful strategy in crystal engineering to create new solid forms with tailored properties. In the context of this compound, the process involves the self-assembly of the p-tolylguanidinium cation and the oxalate anion into a single, ordered crystalline lattice. This is fundamentally a salt formation, but it relies on the same principles of molecular recognition that govern co-crystal formation. rsc.org

The oxalate anion is a particularly effective component in these strategies. Its ability to act as a hydrogen bond acceptor at both ends allows it to bridge multiple guanidinium cations, leading to the formation of extended supramolecular structures such as one-dimensional (1D) chains or two-dimensional (2D) sheets. rsc.org For instance, in the crystal structure of a complex between a bicyclic guanidine derivative and oxalic acid, the hydrogen oxalate anions form an infinite 1D chain through strong carboxyl-carboxylate interactions, which is then decorated by the guanidinium cations. rsc.org The crystallization process itself, often involving slow solvent evaporation, allows for the thermodynamic product to form, resulting in well-defined single crystals. researchgate.netrsc.org

Self-Assembly Principles and Crystal Engineering for Guanidine-Oxalate Systems

The assembly of guanidine-oxalate systems into crystalline solids is governed by the principles of crystal engineering, where predictable non-covalent interactions are used to build desired architectures. rsc.org The primary interactions at play are the strong, charge-assisted N-H···O hydrogen bonds between the p-tolylguanidinium cation and the oxalate anion. rsc.org

The planarity and threefold symmetry of the guanidinium cation make it an ideal building block for creating robust and predictable hydrogen-bonding networks. rsc.orgacs.org When combined with a linear or multi-nodal linker like the oxalate anion, a variety of supramolecular motifs can be generated. The most prevalent of these is the R²₂(8) graph set notation, which describes the bidentate hydrogen-bonding pattern between a single guanidinium unit and a carboxylate group. rsc.org

In the specific case of this compound, the aryl substituent adds another layer of control. The p-tolyl groups can engage in weaker, yet structurally significant, interactions like π-π stacking or C-H···π bonds. These forces can influence the packing of the primary hydrogen-bonded networks, potentially leading to unique three-dimensional structures. The self-assembly process is a hierarchical one: strong hydrogen bonds first dictate the formation of primary motifs (like chains or layers), and weaker van der Waals forces and π-interactions then guide the packing of these motifs into the final crystal lattice. mdpi.com

The table below summarizes key structural motifs that are foundational to the crystal engineering of guanidinium-carboxylate systems.

Molecular Interactions and Structure Activity Relationships Sar in Chemical Biology

Investigation of Ligand-Macromolecule Binding Mechanisms

The biological activity of N-p-Tolyl-guanidine derivatives is intrinsically linked to their ability to bind to macromolecules such as DNA and proteins. Researchers employ a variety of biophysical techniques to elucidate the nature and strength of these interactions.

DNA Interaction Studies via Spectroscopic and Electrochemical Methods

Guanidine-containing compounds are known to interact with DNA, a property that is often associated with their cytotoxic and antimicrobial activities. researchgate.net Spectroscopic and electrochemical methods are powerful tools for characterizing these interactions.

Table 1: DNA Binding Data for Selected Guanidine (B92328) Derivatives

| Compound Class | Method | Binding Constant (K) | Observed Interaction |

| Ferrocenyl guanidines | Cyclic Voltammetry | (0.79–5.4) × 10⁵ M⁻¹ | Intercalation |

| Ferrocenyl guanidines | UV-vis Spectroscopy | (0.72–5.1) × 10⁵ M⁻¹ | Intercalation |

| Ruthenium polypyridyl complexes with naphthalimide | Spectroscopic Titration | 10⁶ to 10⁷ M⁻¹ | Intercalation and Electrostatic Interaction |

| 2,3-diaminophenazine | Cyclic Voltammetry | 5.07 × 10³ L·mol⁻¹ | Intercalation |

This table presents a summary of DNA binding data for different classes of guanidine-related compounds, highlighting the methods used and the nature of the interaction.

Protein Binding Affinities and Molecular Recognition

The interaction of guanidine derivatives with proteins is a key determinant of their pharmacological effects. nih.gov The guanidinium (B1211019) group, being protonated at physiological pH, can form strong hydrogen bonds and electrostatic interactions with negatively charged residues on protein surfaces, such as aspartate and glutamate. nih.govineosopen.org

N,N'-di-o-tolylguanidine (DTG), a related compound, is a well-known sigma receptor agonist, binding to both σ1 and σ2 subtypes with high affinity. nih.govwikipedia.org The binding affinity of these ligands is influenced by the nature of the substituents on the aryl rings. nih.gov Molecular dynamics simulations have shown that guanidine and arginine interact primarily with negatively charged regions on proteins. nih.gov The prediction of protein-ligand binding affinity is a critical aspect of drug discovery, with computational models like PLAPT (Protein-Ligand Affinity Prediction using pretrained Transformers) being developed to accurately estimate these interactions. biorxiv.org The affinity is typically quantified by the dissociation constant (Kd), where a lower value indicates a stronger binding interaction. biorxiv.orgresearchgate.net

In Silico Approaches for Ligand-Receptor Interaction Profiling

Computational methods are indispensable in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets. These in silico approaches provide valuable insights into binding modes and can guide the design of more potent and selective compounds.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net This method is widely used to study the interactions of guanidine derivatives with their protein targets.

For example, docking studies have been employed to propose novel pyridazin-3(2H)-one-based guanidine analogues as DNA minor groove binders. acs.org In the context of protein targets, docking simulations of N,N′-di-o-tolyl guanidine (DTG) have helped to elucidate its interaction with copper surfaces, identifying active centers for binding. researchgate.net Furthermore, molecular docking has been instrumental in understanding the binding of guanidine derivatives to enzymes crucial for bacterial cell wall synthesis, highlighting their potential as antimicrobial agents. researchgate.net These simulations provide detailed three-dimensional models of the ligand-receptor complex, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are essential for binding.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. dovepress.com These models can then be used for virtual screening of large compound libraries to identify new potential ligands. dovepress.comnirmauni.ac.in

A pharmacophore model for guanidine-containing macrolides has been developed, featuring hydrogen bond acceptors, donors, and hydrophobic regions. researchgate.net Such models are crucial for understanding the structural requirements for the cytotoxic and antibacterial activities of guanidine derivatives. researchgate.net Pharmacophore models have also been successfully applied to design and align molecules for 3D-QSAR studies of various inhibitors, including those targeting the sodium-hydrogen exchanger. nirmauni.ac.inmdpi.com The development of a pharmacophore model is often the first step in a virtual screening cascade to discover novel scaffolds or derivatives with desired biological activities. dovepress.com

Structure-Activity Relationship (SAR) Studies for Guanidine Derivatives as Pharmacological Tools

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. ulpgc.es For guanidine derivatives, SAR studies have provided critical insights for the development of compounds with a wide range of pharmacological applications. ineosopen.orgnih.gov

The antimicrobial activity of benzyl (B1604629) and phenyl guanidine derivatives has been systematically investigated, revealing that substituents on the benzyl group significantly impact their potency against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. nih.govmdpi.com For instance, certain chloro- and trifluoromethyl-substituted benzyl guanidines have demonstrated potent antibacterial activity. nih.gov In another study, the introduction of a guanidine group to a chalcone (B49325) skeleton was found to enhance cytotoxicity against human leukemia cells. ulpgc.es The nature of the substituents on the guanidine nitrogen atoms also plays a crucial role in determining the biological activity. nih.govulpgc.es For N,N'-diarylguanidines binding to the sigma receptor, hydrophobic and electroneutral substituents are generally preferred, and the replacement of aryl rings with saturated carbocycles can significantly increase affinity. nih.gov These SAR studies provide a rational basis for the design of new guanidine derivatives with improved potency and selectivity.

Emerging Research Areas and Advanced Methodologies

Application of In-Situ Spectroscopic Techniques in Crystallization Studies

The control and understanding of crystallization processes are fundamental to producing materials with desired properties. In-situ spectroscopic techniques are powerful tools that allow researchers to monitor chemical and physical transformations in real-time within the crystallization medium, providing insights into nucleation, crystal growth, and polymorphic transformations.

While specific studies focusing exclusively on the crystallization of N-p-Tolyl-guanidine oxalate (B1200264) using these methods are not extensively documented in publicly available literature, the application of these techniques to analogous systems like guanidinium (B1211019) oxalate and calcium oxalate provides a clear blueprint for future research. researchgate.netnih.gov Techniques such as in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can track changes in solute concentration and the formation of solid phases. For instance, the characteristic vibrational modes of the guanidinium cation and the oxalate anion can be monitored to understand their association and ordering during crystallization. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable in-situ tool. It can be used to determine the concentration of species in solution and has been employed to accurately measure pH in real-time during experiments, a critical parameter in crystallization processes. acs.org By studying the changes in the chemical environment of the tolyl and guanidine (B92328) protons of N-p-Tolyl-guanidine, researchers could gain detailed information about solution-state speciation and the kinetics of crystal formation.

Table 1: Potential In-Situ Spectroscopic Methods for Crystallization Studies

| Technique | Information Gained | Relevance to N-p-Tolyl-guanidine Oxalate |

|---|---|---|

| Raman Spectroscopy | Real-time solute concentration, polymorphic form identification, molecular interactions. | Monitoring the formation of specific hydrogen bonds and ionic interactions between the p-tolyl-guanidinium cation and the oxalate anion. |

| FTIR Spectroscopy | Functional group analysis, detection of solid-phase appearance, study of hydrogen bonding. | Tracking the characteristic C=N and N-H stretches of the guanidine group and C=O stretches of the oxalate. |

| NMR Spectroscopy | Solution-state structure, concentration changes, diffusion coefficients, pH monitoring. acs.org | Quantifying the rate of incorporation of the molecule from the solution into the crystal lattice. |

| Focused Beam Reflectance Measurement (FBRM) | Crystal size distribution, particle count, and shape in real-time. | Understanding the kinetics of nucleation and growth and the impact of process parameters like temperature and solvent. |

Advanced Spectroscopic and Computational Techniques for Material Characterization

A thorough characterization of this compound requires a combination of advanced spectroscopic methods and computational modeling to elucidate its structural, vibrational, and electronic properties.

Spectroscopic Characterization: The structural confirmation of guanidine derivatives is routinely achieved using ¹H and ¹³C NMR spectroscopy. mdpi.com For this compound, ¹H NMR would confirm the presence of the tolyl group protons and the protons on the guanidinium moiety, while ¹³C NMR would identify the distinct carbon environments in the aromatic ring, the guanidinium carbon, and the oxalate carbons. researchgate.netmdpi.com Infrared spectroscopy is also crucial for identifying the functional groups and the hydrogen bonding networks that stabilize the crystal structure. mdpi.com

Computational Modeling: Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular structure, vibrational frequencies, and electronic properties of chemical compounds. researchgate.net For this compound, DFT calculations could be used to:

Predict the most stable geometric conformation of the ion pair.

Calculate theoretical vibrational spectra (IR and Raman) to aid in the assignment of experimental bands. researchgate.net

Analyze the hydrogen bonding interactions between the N-p-Tolyl-guanidinium cation and the oxalate anion.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its reactivity and potential as an electronic material.

Quantum chemical computations are emerging as a key technique for resolving the structural and chemical behavior of complex molecules. researchgate.net Molecular modeling and docking simulations are further computational methods used to explore the binding modes and interactions of molecules with biological targets, such as receptors or enzymes, which is particularly relevant given the study of other guanidine derivatives in medicinal chemistry. unimi.it

Table 2: Illustrative Spectroscopic and Computational Data for a Guanidinium-Based Compound

| Method | Parameter | Typical Observation / Calculated Value |

|---|

| ¹H NMR (in DMSO-d₆) | Chemical Shift (ppm) | Aromatic protons (tolyl): ~7.0-7.5 ppm Methyl protons (tolyl): ~2.3 ppm N-H protons (guanidinium): Broad signals >8.0 ppm | | ¹³C NMR (in DMSO-d₆) | Chemical Shift (ppm) | Guanidinium Carbon (C=N): ~155-160 ppm Oxalate Carbon (COO⁻): ~165-170 ppm Aromatic Carbons: 120-140 ppm | | FTIR (Solid State) | Wavenumber (cm⁻¹) | N-H stretching: 3200-3400 cm⁻¹ C=O stretching (oxalate): ~1600-1700 cm⁻¹ C=N stretching: ~1650 cm⁻¹ | | DFT Calculation (B3LYP/6-31G*) | Optimized Bond Length (Å) | C=N (guanidinium): ~1.33 Å C-N (guanidinium): ~1.36 Å C-C (oxalate): ~1.55 Å |

Note: The values in this table are illustrative and based on data for related guanidinium compounds. mdpi.comresearchgate.net Actual experimental values for this compound may vary.

Future Prospects in Guanidine-Oxalate Compound Research

The unique ability of the guanidinium group to form strong, directional hydrogen bonds with oxoanions like oxalate opens up numerous avenues for future research. raineslab.comrsc.org

Crystal Engineering and Polymorphism: A primary area of future work is the systematic study of the crystal structure of this compound and its potential polymorphs. Different crystal packing arrangements can lead to vastly different physical properties, including solubility, stability, and optical behavior. Understanding how to control polymorphism is critical for applications in pharmaceuticals and materials science.

Development of Functional Materials: Guanidine oxalate has been investigated as a precipitating agent for the synthesis of multicomponent oxide powder precursors used in magnetic oxides and catalysts. rsc.org Future research could explore whether this compound can be used to template the formation of novel inorganic-organic hybrid materials, where the organic cation influences the structure and properties of the final product.

Medicinal and Biochemical Applications: The guanidine scaffold is present in many biologically active compounds. mdpi.com N-p-Tolyl-guanidine itself is explored for its potential in treating neurological disorders. chemimpex.com Research into the oxalate salt could investigate its bioavailability and potential as a stable, crystalline form for a pharmaceutical ingredient. Furthermore, the strong binding affinity of guanidinium groups for oxoanions like carboxylates and phosphates is relevant to molecular recognition at biological interfaces. raineslab.com

Non-linear Optics (NLO): Many guanidinium salts with organic anions have been investigated for their potential as non-linear optical materials. The combination of a protonated base (guanidinium) and an anionic acid component in a non-centrosymmetric crystal structure is a common strategy for creating NLO materials. Future studies could involve growing high-quality single crystals of this compound and characterizing their optical properties. researchgate.net

The continued exploration of guanidine-oxalate compounds, aided by advanced analytical and computational methods, promises to uncover new materials with tailored properties for a wide range of scientific and technological applications.

Q & A

Q. How can contradictory data on oxalate quantification (e.g., titration vs. spectrophotometry) be resolved in studies involving this compound?

- Methodological Answer : Perform method validation using spiked recovery experiments to assess accuracy. For example, add known oxalate concentrations to the sample matrix and compare recovery rates between techniques. Use ANOVA or t-tests to evaluate systematic errors, and prioritize methods with lower coefficients of variation (<5%). Address matrix effects by pre-treating samples (e.g., ion-exchange chromatography) to isolate oxalate .

Q. What experimental strategies can elucidate the metabolic interactions of this compound with biological systems, such as oxalate deposition in tissues?

- Methodological Answer : Use in vitro models (e.g., renal cell lines) to study oxalate uptake and cytotoxicity. For in vivo studies, administer the compound to animal models and analyze tissue sections via polarized light microscopy for calcium oxalate crystals. Note that oxalate detection in tissues requires rapid fixation (<2 hours post-excision) to prevent degradation, as highlighted in arterial plaque studies .

Q. How does the presence of N-p-Tolyl-guanidine influence oxalate’s solubility and bioavailability in physiological environments?

- Methodological Answer : Conduct solubility studies in simulated biological fluids (e.g., PBS, urine) using shake-flask methods. Measure free oxalate via ion chromatography and compare with control groups lacking the guanidine moiety. To assess bioavailability, use Caco-2 cell monolayers to model intestinal absorption, quantifying transepithelial transport rates .

Q. What advanced computational methods can predict the crystallographic properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model molecular geometry and intermolecular interactions (e.g., hydrogen bonding between guanidine and oxalate). Validate predictions against experimental XRD data. Use software like Mercury (CCDC) to analyze packing diagrams and predict solubility parameters based on lattice energy .

Q. How can researchers optimize experimental designs to study the dual reactivity of this compound in catalytic or pharmaceutical applications?

- Methodological Answer : Apply response surface methodology (RSM) with Box-Behnken designs to evaluate variables like pH, temperature, and reactant ratios. For catalytic studies, track reaction kinetics via GC-MS or NMR. For pharmacological screening, use high-throughput assays (e.g., enzyme inhibition) and correlate results with structural analogs to identify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.